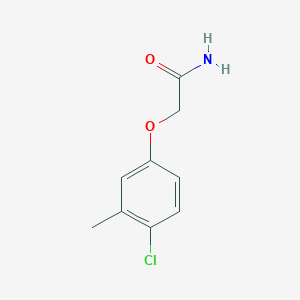

2-(4-Chloro-3-methylphenoxy)acetamide

Description

Properties

IUPAC Name |

2-(4-chloro-3-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-6-4-7(2-3-8(6)10)13-5-9(11)12/h2-4H,5H2,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBLHCVJULSMTHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC(=O)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10288170 | |

| Record name | 2-(4-chloro-3-methylphenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10288170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7399-59-9 | |

| Record name | NSC54421 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54421 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-chloro-3-methylphenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10288170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Structural Modifications and Physicochemical Properties

Structural variations in phenoxy acetamide derivatives significantly influence solubility, stability, and bioactivity. Below is a comparative analysis:

Key Observations :

- Chloro and Methyl Positioning : Derivatives like WH7 (4-Cl, 2-CH₃) and 602-UC (4-Cl, 3,5-(CH₃)₂) show that substituent positions modulate steric and electronic effects, impacting ligand-receptor interactions .

- Amide vs.

- Complex Derivatives: Quinazolinone (7c) and thiazolidinone derivatives exhibit higher melting points (>250°C) due to extended aromatic systems and hydrogen-bonding capacity .

Antimicrobial and Antifungal Activity

- This compound Derivatives: Thiazolidinones (4a-e) synthesized from this scaffold demonstrated broad-spectrum activity against Staphylococcus aureus and Candida albicans .

- Comparison with Benzo[d]thiazole Derivatives : Compounds 47–50 (with sulfonylpiperazine and benzo[d]thiazole groups) showed superior antifungal activity, suggesting that bulky substituents enhance binding to fungal targets .

Enzyme Inhibition

- 17β-HSD2 Inhibition: N-phenethyl-substituted derivatives (e.g., compound 13 in ) exhibited potent inhibition due to hydrophobic interactions with the enzyme’s active site. The chloro and methyl groups in this compound may mimic these interactions .

- HCV NS5B Inhibition: Quinazolinone derivatives (e.g., 7c) displayed inhibitory activity against HCV NS5B polymerase, attributed to the planar quinazolinone core enhancing π-π stacking .

Pharmacological Potential

- Triazole and Thiazole Derivatives: Derivatives like 2-(4-Chloro-3-methylphenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide (CHEBI:92387) are explored in human disease models, leveraging triazole’s metabolic stability .

- Antiviral Activity : Compound 7c’s anti-HCV activity contrasts with chalcone derivatives (), which lack acetamide groups but show anti-inflammatory properties .

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, 4-chloro-3-methylphenol is deprotonated using a strong base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in a polar solvent (e.g., water, dimethylformamide, or ethanol). The resulting phenoxide ion attacks the electrophilic carbon of chloroacetamide, forming the desired acetamide bond.

- Reactants : 4-Chloro-3-methylphenol (1.0 equiv), chloroacetamide (1.2 equiv), K₂CO₃ (2.0 equiv).

- Solvent : Ethanol/water mixture (3:1 v/v).

- Conditions : Reflux at 80–90°C for 12–16 hours.

- Work-up : The mixture is cooled, filtered to remove excess base, and acidified to precipitate the product.

- Yield : ~65–70% after recrystallization from ethanol.

Optimization Challenges

- Competitive hydrolysis : Chloroacetamide may hydrolyze to glycine under aqueous basic conditions, necessitating controlled pH and stoichiometry.

- Side products : Over-alkylation or ether formation is mitigated by maintaining a 1:1 molar ratio of phenol to chloroacetamide.

Stepwise Synthesis via Ester Intermediate

A two-step approach involves (i) synthesizing 2-(4-chloro-3-methylphenoxy)acetic acid ethyl ester followed by (ii) its conversion to the acetamide. This method offers better control over intermediate purity.

Esterification of 4-Chloro-3-Methylphenol

The phenol is alkylated with ethyl chloroacetate to form the ester intermediate:

- Reactants : 4-Chloro-3-methylphenol (1.0 equiv), ethyl chloroacetate (1.1 equiv), K₂CO₃ (1.5 equiv).

- Solvent : Anhydrous acetone.

- Conditions : Reflux at 60°C for 8–10 hours.

- Yield : ~85–90% of ethyl 2-(4-chloro-3-methylphenoxy)acetate.

Amidation of the Ester Intermediate

The ester is hydrolyzed to the carboxylic acid, which is subsequently converted to the amide:

Step 1: Hydrolysis to carboxylic acid :

- Reactants : Ester (1.0 equiv), NaOH (2.0 equiv).

- Solvent : Aqueous ethanol (50% v/v).

- Conditions : Reflux for 4–6 hours.

- Yield : ~95% of 2-(4-chloro-3-methylphenoxy)acetic acid.

- Reactants : Carboxylic acid (1.0 equiv), thionyl chloride (SOCl₂, 1.5 equiv) to form the acid chloride, followed by ammonium hydroxide (excess).

- Solvent : Dichloromethane (for acid chloride formation), then aqueous NH₄OH.

- Conditions : 0–5°C during acid chloride synthesis; room temperature for amidation.

- Yield : ~75–80% of 2-(4-chloro-3-methylphenoxy)acetamide.

Alternative Methods: Coupling Agents and Green Chemistry

Carbodiimide-Mediated Coupling

Modern approaches employ coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid for direct amidation with ammonia:

Protocol :

- Reactants : 2-(4-Chloro-3-methylphenoxy)acetic acid (1.0 equiv), EDC (1.2 equiv), NH₃ (gas or aqueous).

- Solvent : Tetrahydrofuran (THF) or DMF.

- Conditions : Stir at 25°C for 24 hours.

- Yield : ~70–75% with reduced side reactions.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the alkylation step, reducing reaction times from hours to minutes:

- Reactants : As in Section 1.1.

- Conditions : 100°C, 300 W, 15–20 minutes.

- Yield : Comparable to conventional heating (~68%).

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Direct alkylation | One-pot, minimal steps | Sensitive to hydrolysis | 65–70% |

| Stepwise ester-amidation | High-purity intermediates | Multi-step, longer duration | 70–80% |

| Carbodiimide coupling | Mild conditions, fewer byproducts | Costly reagents | 70–75% |

| Microwave-assisted | Rapid synthesis | Specialized equipment required | 65–68% |

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(4-Chloro-3-methylphenoxy)acetamide with high purity?

Methodology :

- Multi-step synthesis : Begin with nucleophilic substitution of 4-chloro-3-methylphenol with chloroacetamide under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the ether linkage .

- Reaction optimization : Control temperature (room temperature to 80°C), solvent polarity, and stoichiometry to maximize yield. Monitor progress via TLC or HPLC .

- Purification : Use recrystallization or column chromatography to isolate the product. Confirm purity via melting point analysis and HPLC (>98% purity threshold) .

Q. How can researchers confirm the structural integrity of synthesized this compound?

Methodology :

- Spectroscopic characterization :

- NMR : Analyze H and C NMR spectra to verify the acetamide group (δ ~2.0 ppm for CH₃, δ ~165–170 ppm for carbonyl) and aromatic protons (δ ~6.8–7.5 ppm) .

- FTIR : Confirm the presence of amide C=O stretch (~1650 cm⁻¹) and C-O-C ether linkage (~1250 cm⁻¹) .

- Mass spectrometry : Use HRMS or ESI-MS to validate the molecular ion peak (C₁₀H₁₁ClNO₂, exact mass 212.05 g/mol) .

Q. What preliminary assays are recommended to assess the biological activity of this compound?

Methodology :

- Antimicrobial screening : Perform agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Enzyme inhibition : Test against targets like cyclooxygenase (COX) or acetylcholinesterase (AChE) using fluorometric or colorimetric assays (e.g., Ellman’s method for AChE) .

- Cytotoxicity : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

Advanced Research Questions

Q. How can computational modeling elucidate the mechanistic interactions of this compound with biological targets?

Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to enzymes (e.g., COX-2) or receptors. Focus on hydrogen bonding with the acetamide group and hydrophobic interactions with the chloromethylphenyl moiety .

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze RMSD, RMSF, and binding free energy (MM-PBSA) .

- QSAR studies : Corrogate substituent effects (e.g., Cl position) on bioactivity using descriptors like logP and electrostatic potential maps .

Q. How should researchers address discrepancies in biological activity data across studies?

Methodology :

- Reproducibility checks : Replicate assays under standardized conditions (e.g., pH, temperature, cell passage number) .

- Orthogonal validation : Cross-verify results using multiple assays (e.g., fluorescence-based vs. radiometric enzyme assays) .

- Statistical analysis : Apply ANOVA or Bayesian inference to identify outliers and quantify uncertainty. Use Design of Experiments (DoE) to optimize assay parameters .

Q. What strategies enhance the selectivity of this compound derivatives for specific molecular targets?

Methodology :

- Structural derivatization : Introduce substituents (e.g., methyl, methoxy) at the phenyl ring to modulate steric/electronic effects. Assess SAR using SPR or ITC binding assays .

- Prodrug design : Modify the acetamide group to improve membrane permeability (e.g., ester prodrugs hydrolyzed in vivo) .

- Targeted delivery : Conjugate with nanoparticles or liposomes to enhance bioavailability and reduce off-target effects .

Q. How can advanced analytical techniques resolve ambiguities in reaction pathways during synthesis?

Methodology :

- In-situ monitoring : Use ReactIR or NMR to track intermediate formation (e.g., imine or enolate intermediates) .

- Isotopic labeling : Incorporate C or O to trace reaction mechanisms via isotopic shifts in MS/NMR .

- Kinetic studies : Determine rate constants using stopped-flow spectrophotometry to identify rate-limiting steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.